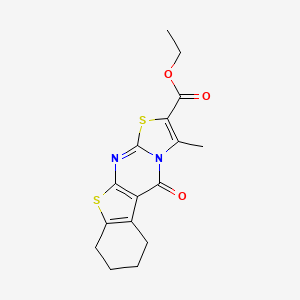

5H-(1)Benzothieno(2,3-d)thiazolo(3,2-a)pyrimidine-2-carboxylic acid, 6,7,8,9-tetrahydro-3-methyl-5-oxo-, ethyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’acide 5H-(1)benzothiéno[2,3-d]thiazolo[3,2-a]pyrimidine-2-carboxylique, 6,7,8,9-tétrahydro-3-méthyl-5-oxo-, ester éthylique est un composé hétérocyclique complexe. Il appartient à la classe des thiazolo[3,2-a]pyrimidines, connues pour leurs diverses activités biologiques.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l’acide 5H-(1)benzothiéno[2,3-d]thiazolo[3,2-a]pyrimidine-2-carboxylique, 6,7,8,9-tétrahydro-3-méthyl-5-oxo-, ester éthylique implique généralement des réactions en plusieurs étapes. Une méthode courante comprend la cyclisation de tétrahydropyrimidine-2-thiones avec des esters d’acides halocarboxyliques ou de la bromopentane-2,4-dione . Les conditions réactionnelles nécessitent souvent le chauffage des réactifs sans solvants, conduisant à la formation des dérivés thiazolopyrimidiniques souhaités .

Méthodes de production industrielle

Les méthodes de production industrielle de ce composé ne sont pas bien documentées dans la littérature. L’approche générale consisterait à mettre à l’échelle les méthodes de synthèse en laboratoire, à optimiser les conditions réactionnelles pour obtenir des rendements plus élevés et à garantir la pureté du produit final par diverses techniques de purification.

Analyse Des Réactions Chimiques

Types de réactions

L’acide 5H-(1)benzothiéno[2,3-d]thiazolo[3,2-a]pyrimidine-2-carboxylique, 6,7,8,9-tétrahydro-3-méthyl-5-oxo-, ester éthylique subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction peut introduire des groupes fonctionnels supplémentaires ou modifier ceux existants.

Réduction : Cette réaction peut réduire les doubles liaisons ou d’autres groupes réductibles au sein de la molécule.

Substitution : Cette réaction peut remplacer un groupe fonctionnel par un autre, souvent en utilisant des réactifs nucléophiles ou électrophiles.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le peroxyde d’hydrogène, des réducteurs comme le borohydrure de sodium, et divers nucléophiles ou électrophiles pour les réactions de substitution. Les conditions réactionnelles impliquent généralement des températures contrôlées et l’utilisation de solvants comme le dichlorométhane ou l’éthanol.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation pourrait produire des dérivés hydroxylés, tandis que la réduction pourrait produire des composés entièrement saturés.

Applications De Recherche Scientifique

L’acide 5H-(1)benzothiéno[2,3-d]thiazolo[3,2-a]pyrimidine-2-carboxylique, 6,7,8,9-tétrahydro-3-méthyl-5-oxo-, ester éthylique a plusieurs applications en recherche scientifique :

Industrie : Il peut être utilisé dans le développement de nouveaux matériaux aux propriétés uniques.

Mécanisme D'action

Le mécanisme d’action de l’acide 5H-(1)benzothiéno[2,3-d]thiazolo[3,2-a]pyrimidine-2-carboxylique, 6,7,8,9-tétrahydro-3-méthyl-5-oxo-, ester éthylique implique son interaction avec des cibles moléculaires spécifiques. Par exemple, il a été démontré qu’il inhibe la ribonucléase H (RNase H), une enzyme cruciale pour la réplication du VIH . Le composé se lie au site catalytique de la RNase H, empêchant l’enzyme d’exercer sa fonction et inhibant ainsi la réplication virale .

Comparaison Avec Des Composés Similaires

Composés similaires

5H-thiazolo[3,2-a]pyrimidines : Ces composés partagent une structure de base similaire et présentent un éventail d’activités biologiques.

2-Méthyl-5H-thiazolo[3,2-a]thiéno[2,3-d]pyrimidines : Ces composés sont synthétisés par des méthodes similaires et présentent des propriétés chimiques comparables.

Unicité

Ce qui distingue l’acide 5H-(1)benzothiéno[2,3-d]thiazolo[3,2-a]pyrimidine-2-carboxylique, 6,7,8,9-tétrahydro-3-méthyl-5-oxo-, ester éthylique, c’est son motif de substitution spécifique et la présence du groupe ester éthylique. Ces caractéristiques structurales contribuent à ses activités biologiques uniques et à son potentiel en tant que candidat médicament.

Propriétés

Numéro CAS |

122945-80-6 |

|---|---|

Formule moléculaire |

C16H16N2O3S2 |

Poids moléculaire |

348.4 g/mol |

Nom IUPAC |

ethyl 14-methyl-16-oxo-8,12-dithia-10,15-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10,13-tetraene-13-carboxylate |

InChI |

InChI=1S/C16H16N2O3S2/c1-3-21-15(20)12-8(2)18-14(19)11-9-6-4-5-7-10(9)22-13(11)17-16(18)23-12/h3-7H2,1-2H3 |

Clé InChI |

VIDLVLXEIARFMI-UHFFFAOYSA-N |

SMILES canonique |

CCOC(=O)C1=C(N2C(=O)C3=C(N=C2S1)SC4=C3CCCC4)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-but-2-enedioic acid;8-chloro-1-[4-(2-methoxyethyl)piperazin-1-yl]-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B12714446.png)